レチクリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reticulin is a type of fiber found in connective tissue, primarily composed of type III collagen. It forms a network or mesh that provides structural support in various soft tissues, including the liver, bone marrow, and lymphatic system . Reticulin fibers are known for their delicate and branched structure, which is essential for maintaining the integrity and function of these tissues.

科学的研究の応用

Reticulin fibers have numerous applications in scientific research, particularly in histology and pathology. They are used to:

Visualize Tissue Structure: Reticulin staining is essential for examining the architecture of tissues, especially in the liver, spleen, and bone marrow.

Diagnose Diseases: Abnormal reticulin patterns can indicate various diseases, such as liver cirrhosis, myelofibrosis, and certain cancers.

Study Connective Tissue Disorders: Research on reticulin fibers helps in understanding connective tissue disorders and developing potential treatments.

作用機序

Target of Action

Reticulin is a type of fiber in connective tissue composed of type III collagen secreted by reticular cells . It forms a network or mesh, acting as a supporting structure in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . Reticulin fibers crosslink to form a fine meshwork .

Mode of Action

Reticulin fibers are involved in the formation of a highly ordered cellular network that provides support . They interact with various proteins such as newly synthesized glycoproteins, E3-ubiquitin-protein ligase, TRIM21 (Tripartite motif containing protein-21), the glucocorticoid receptors, cyclophilin-B or PPIB (peptidyl-prolyl cis–trans isomerase B), gamma-aminobutyric acid receptor-associated protein, protein disulfide-isomerase (PDI), eukaryotic initiator factor 2 (EIF2) and many more .

Biochemical Pathways

Reticulin fibers are involved in several biochemical pathways. They are involved in bending and shaping the ER membrane, in trafficking of material from the ER to the Golgi apparatus, and in apoptosis . Megakaryocytes and platelets are directly involved in many fibrotic processes that involve stimulation of fibrogenic pathways or inhibition of the dynamic process of removal of reticulin fibers .

Result of Action

The result of reticulin action is the formation of a supportive meshwork in various tissues. This network acts as a supporting mesh in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . It is also involved in the formation of the endoplasmic reticulum and influences endoplasmic reticulum-Golgi trafficking, vesicle formation, and membrane morphogenesis .

準備方法

Synthetic Routes and Reaction Conditions

Reticulin fibers are naturally synthesized by reticular cells, which secrete type III collagen. The synthesis involves the formation of procollagen, which undergoes enzymatic modifications to become collagen. This process includes hydroxylation, glycosylation, and the formation of triple helices, which are then secreted into the extracellular matrix where they assemble into reticulin fibers .

Industrial Production Methods

Industrial production of reticulin is not common due to its biological origin. collagen, the primary component of reticulin, can be extracted from animal tissues through processes involving acid or enzymatic hydrolysis. The extracted collagen can then be purified and processed for various applications .

化学反応の分析

Types of Reactions

Reticulin fibers can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used in histological staining techniques to visualize reticulin fibers in tissue samples .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stained reticulin fibers, which can be visualized under a microscope for diagnostic and research purposes .

類似化合物との比較

Reticulin is unique due to its composition of type III collagen and its specific role in forming delicate, branched networks in connective tissues. Similar compounds include:

Collagen Type I: Found in skin, bone, and tendons, providing tensile strength.

Collagen Type II: Present in cartilage, offering resistance to compressive forces.

Elastin: Provides elasticity to tissues such as skin and blood vessels.

Reticulin’s uniqueness lies in its ability to form fine, supportive networks, which are crucial for the function of soft tissues and organs .

生物活性

Reticulin is a connective tissue protein that plays a crucial role in the structural framework of various tissues, particularly in the bone marrow and other organs. Its biological activity is significant in the context of several hematological disorders, where it is often associated with fibrosis and other pathological changes. This article reviews the biological activity of reticulin, focusing on its role in disease processes, particularly in hematological malignancies, and includes relevant case studies and research findings.

Overview of Reticulin

Reticulin is a type of collagen (specifically type III collagen) that forms a network within tissues, providing support and structure. It is particularly prominent in the bone marrow, where it is involved in hematopoiesis (the formation of blood cells). The measurement of reticulin levels and its structural integrity can serve as important biomarkers for various diseases, especially those affecting the bone marrow.

Fibrogenic Activity

Reticulin plays a pivotal role in fibrosis, particularly under pathological conditions. Transforming growth factor-beta 1 (TGF-β1) has been identified as a key cytokine that induces reticulin fibrosis in bone marrow. In hairy cell leukemia (HCL), TGF-β1 levels are significantly elevated, correlating with increased reticulin and collagen fiber deposition by bone marrow fibroblasts. This process contributes to the fibrotic changes observed in patients with HCL, emphasizing reticulin's role in disease progression .

Clinical Implications

Reticulin is not only involved in structural support but also serves as a prognostic indicator in various hematological conditions:

- Chronic Myelogenous Leukemia (CML) : A study involving 138 patients showed that significant reticulin fibrosis (Grade 3 or 4) was associated with worse clinical outcomes, including higher incidences of splenomegaly and lower hemoglobin levels. Patients with Grade 4 fibrosis had a median survival of only 32 months compared to 57 months for those with Grade 1 or 2 .

- Essential Thrombocythemia : In patients diagnosed with essential thrombocythemia, higher reticulin grades correlated positively with elevated white blood cell and platelet counts, indicating an association between reticulin accumulation and disease severity .

Case Studies

- Hairy Cell Leukemia : In a study assessing the role of TGF-β1, it was found that this cytokine significantly enhances the production of reticulin fibers by bone marrow fibroblasts. The presence of TGF-β1 was linked to increased grades of bone marrow fibrosis, highlighting its direct involvement in the pathogenesis of HCL .

- Immune Thrombocytopenia (ITP) : Clinical trials involving romiplostim, a thrombopoietin receptor agonist, demonstrated that treatment could lead to dose-dependent increases in reticulin deposition within the bone marrow. However, these changes were reversible upon discontinuation of therapy .

- Adrenocortical Tumors : A study applying a reticulin algorithm for diagnosing adrenocortical tumors found that reticulin disruption was consistently observed across different tumor growth patterns, suggesting its utility as a diagnostic marker .

Data Tables

The following tables summarize key findings related to reticulin's biological activity across various studies.

特性

IUPAC Name |

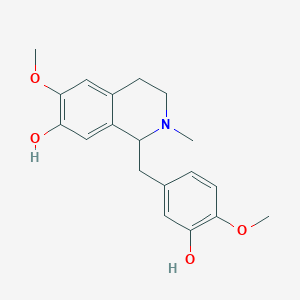

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862010 |

Source

|

| Record name | 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。